molecular formula C10H17NO4 B101224 Diethyl dimethylaminomethylenemalonate CAS No. 18856-68-3

Diethyl dimethylaminomethylenemalonate

Cat. No.: B101224
CAS No.: 18856-68-3
M. Wt: 215.25 g/mol
InChI Key: XNSXXTKUKYWLAH-UHFFFAOYSA-N
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Description

Diethyl dimethylaminomethylenemalonate is an organic compound with the molecular formula C10H17NO4. It is a derivative of malonic acid and is characterized by the presence of both diethyl and dimethylamino groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl dimethylaminomethylenemalonate can be synthesized through the reaction of diethyl malonate with dimethylamine in the presence of a base. The reaction typically involves the following steps:

    Preparation of Diethyl Malonate: Diethyl malonate is prepared by the esterification of malonic acid with ethanol in the presence of a strong acid catalyst.

    Reaction with Dimethylamine: Diethyl malonate is then reacted with dimethylamine in the presence of a base such as sodium ethoxide. .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl dimethylaminomethylenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Methanol, ethanol, dimethylformamide (DMF)

Major Products Formed

    β-Keto Esters: Formed through condensation reactions

    Carboxylic Acids: Formed through hydrolysis of ester groups

Scientific Research Applications

Diethyl dimethylaminomethylenemalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl dimethylaminomethylenemalonate involves its ability to act as a nucleophile and participate in various chemical reactions. The dimethylamino group enhances its nucleophilicity, allowing it to react with electrophiles such as aldehydes and ketones. The compound can also form enolate intermediates, which further participate in condensation and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both diethyl and dimethylamino groups, which enhance its reactivity and versatility in organic synthesis. Its ability to form enolate intermediates and participate in various nucleophilic substitution and condensation reactions makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

diethyl 2-(dimethylaminomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-14-9(12)8(7-11(3)4)10(13)15-6-2/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSXXTKUKYWLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172228
Record name Malonic acid, dimethylamino-methyl-, diethyl ester
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18856-68-3
Record name 1,3-Diethyl 2-[(dimethylamino)methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18856-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Malonic acid, dimethylamino-methyl-, diethyl ester
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Record name 18856-68-3
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Record name Malonic acid, dimethylamino-methyl-, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-[(dimethylamino)methylene]malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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